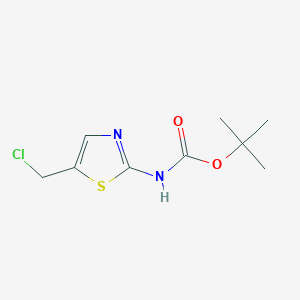

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate

Description

Properties

Molecular Formula |

C9H13ClN2O2S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

tert-butyl N-[5-(chloromethyl)-1,3-thiazol-2-yl]carbamate |

InChI |

InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,4H2,1-3H3,(H,11,12,13) |

InChI Key |

UAGNZCPWLXIFTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dichloroacetone and N-Boc Thiourea

The most widely reported method for synthesizing tert-butyl 4-(chloromethyl)thiazol-2-ylcarbamate involves a cyclocondensation reaction between 1,3-dichloroacetone and N-Boc thiourea (tert-butyl carbamothioylcarbamate). This one-pot, two-step procedure leverages the nucleophilic properties of thiourea to form the thiazole core, followed by in situ chloromethylation.

Reaction Mechanism and Conditions

- Cyclocondensation : N-Boc thiourea reacts with 1,3-dichloroacetone in acetone at room temperature (20–25°C) for 72 hours. The thiourea’s sulfur atom attacks the carbonyl carbon of 1,3-dichloroacetone, initiating ring closure to form the thiazole scaffold.

- Workup : The reaction mixture is quenched with sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by filtration to remove solids. The crude product is purified via column chromatography using ethyl acetate/heptane (4:1) to yield the target compound as a white solid.

Key Data:

Alternative Strategies and Derivatives

While the cyclocondensation route predominates, exploratory studies have investigated functionalization of the chloromethyl group for diversified applications. For instance, Lodewegen (2010) elaborated on alkoxymethyl, aminomethyl, and sulfonylmethyl derivatives via nucleophilic substitution of the chloromethyl intermediate. Although these modifications target downstream analogs, they underscore the versatility of tert-butyl 4-(chloromethyl)thiazol-2-ylcarbamate as a synthetic building block.

Analytical Characterization

The compound’s purity and structural integrity are confirmed through:

Challenges and Limitations

- Regioselectivity : The reaction exclusively yields the 4-(chloromethyl) isomer, with no documented pathways to the 5-isomer. Achieving positional selectivity would require alternative starting materials (e.g., regioisomeric diketones) or directed metalation strategies.

- Reaction Duration : The 72-hour cyclocondensation may impede industrial scalability. Microwave-assisted synthesis or catalytic acceleration remains unexplored.

Chemical Reactions Analysis

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a drug candidate or a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with various biological pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Analogs in the Thiazole Carbamate Family

The following table summarizes key structural analogs, their substituents, and physical properties:

Key Comparative Features

Substituent Position and Reactivity

- Chloromethyl Group : The 5-(chloromethyl) substituent in the target compound offers superior electrophilicity compared to 4-substituted analogs (e.g., 4-(chloromethyl) in CAS 892952-70-4). This positions it favorably for nucleophilic substitutions, such as coupling with amines or thiols in drug-conjugation strategies .

- Formyl vs. Chloromethyl : The 5-formyl analog (CAS 388594-31-8) is more reactive in condensations (e.g., Schiff base formation) but less stable under acidic conditions than the chloromethyl variant .

Biological Activity

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's structure, biological mechanisms, and relevant research findings, complemented by data tables and case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate is C₇H₁₀ClN₃O₂S, with a molecular weight of 235.69 g/mol. The compound features a thiazole ring and a carbamate functional group, with a chlorine atom that enhances its reactivity and biological activity profile.

Research indicates that the biological activity of tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate may involve interactions with specific enzymes and proteins. The presence of the thiadiazole ring and the carbamate group suggests potential inhibition of enzyme activity, which can lead to antimicrobial and anticancer effects. The chlorine substituent on the thiazole ring is particularly noteworthy as it may influence the binding affinity to biological targets.

Antimicrobial Properties

Studies have demonstrated that tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate exhibits promising antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's structure allows it to disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. In particular, its interaction with cyclin-dependent kinases (CDKs) has been highlighted as a potential mechanism for its anticancer effects.

Research Findings

Several studies have investigated the biological activities of this compound. Below is a summary table highlighting key findings from various research efforts:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Inhibited growth of E. coli and S. aureus with IC50 values in the low micromolar range. |

| Study 2 | Anticancer | Induced apoptosis in human cancer cell lines; reduced Mcl-1 protein levels significantly. |

| Study 3 | Enzyme Inhibition | Showed inhibition of CDK9 with an IC50 value indicating high potency against cancer cell proliferation. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate against multi-drug resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, particularly through the downregulation of anti-apoptotic proteins like Mcl-1.

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the thiazole ring could enhance or diminish biological activity, providing insights for further drug design efforts aimed at optimizing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.